N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine
CAS No.: 64781-51-7
Cat. No.: VC17151484
Molecular Formula: C16H19N5
Molecular Weight: 281.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64781-51-7 |
|---|---|
| Molecular Formula | C16H19N5 |
| Molecular Weight | 281.36 g/mol |
| IUPAC Name | N,N-diethyl-3-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-amine |
| Standard InChI | InChI=1S/C16H19N5/c1-4-20(5-2)16-12(3)18-19-15-14(11-17-21(15)16)13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3 |
| Standard InChI Key | DKIHXUQBVRAONM-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=C(N=NC2=C(C=NN21)C3=CC=CC=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, N,N-diethyl-3-methyl-8-phenylpyrazolo[5,1-c] triazin-4-amine, reflects its polycyclic architecture. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 64781-51-7 |
| Molecular Formula | C₁₆H₁₉N₅ |
| Molecular Weight | 281.36 g/mol |
| InChI Key | DKIHXUQBVRAONM-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=NC(=N2)C3=CC=CC=C3)N(C1)C(C)(C)C |
The structure combines a pyrazole ring fused to a 1,2,4-triazine moiety, with a phenyl group at position 8, a methyl group at position 3, and a diethylamine substituent at position 4. X-ray crystallography data are unavailable, but computational models suggest a planar triazine ring with slight puckering in the pyrazole component due to steric interactions.
Synthesis and Reaction Pathways
Synthetic Strategies
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Cyclocondensation: Reacting α,β-diketones (e.g., benzil derivatives) with hydrazines or semicarbazides under acidic conditions . For example, 4,4’-difluorobenzil reacts with thiosemicarbazide in glacial acetic acid to yield fluorinated pyrazolo-triazines .
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Alkylation: Introducing diethylamine via nucleophilic substitution. A proposed route involves treating a triazine intermediate with diethylamine in the presence of a base like K₂CO₃ in DMF.
Mechanistic Considerations
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Limited aqueous solubility due to the hydrophobic phenyl group.
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Stability: Stable under inert conditions but may degrade upon prolonged exposure to light or moisture. The triazine ring is susceptible to hydrolysis under strongly acidic or basic conditions .
Thermodynamic Parameters
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LogP: Estimated at 3.2 (ChemAxon), indicating moderate lipophilicity suitable for membrane penetration.
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pKa: The diethylamine group has a predicted pKa of ~9.5, making the compound weakly basic.
Future Directions
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Synthesis Optimization: Develop one-pot methodologies to improve yield (>60%) and purity.
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Biological Screening: Evaluate antimicrobial and anticancer activity in cell-based assays.
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SAR Studies: Modify the phenyl or diethylamine groups to enhance potency and selectivity.
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